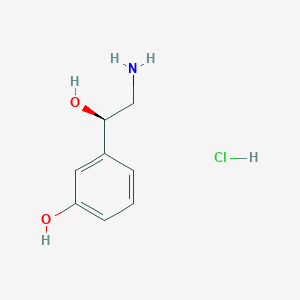
(R)-Norphenylephrine Hydrochloride Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Norphenylephrine Hydrochloride Salt is a chemical compound known for its significant pharmacological properties. It is a stereoisomer of norphenylephrine, a sympathomimetic amine that acts on adrenergic receptors. This compound is commonly used in research and pharmaceutical applications due to its ability to mimic the effects of endogenous catecholamines like norepinephrine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norphenylephrine Hydrochloride Salt typically involves the resolution of racemic norphenylephrine. This can be achieved through chiral chromatography or by using a chiral resolving agent. The resolved ®-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve dissolving the ®-norphenylephrine in an appropriate solvent, such as ethanol or methanol, and then adding concentrated hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-Norphenylephrine Hydrochloride Salt follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified through crystallization or recrystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-Norphenylephrine Hydrochloride Salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
®-Norphenylephrine Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in studies involving adrenergic receptors and their signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like hypotension and nasal congestion.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of ®-Norphenylephrine Hydrochloride Salt involves its interaction with adrenergic receptors, particularly the alpha-1 adrenergic receptors. Upon binding to these receptors, it activates the G-protein coupled receptor signaling pathway, leading to vasoconstriction and increased blood pressure. This mimics the action of endogenous catecholamines like norepinephrine, making it useful in medical applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenylephrine: Another sympathomimetic amine with similar pharmacological properties but different stereochemistry.
Ephedrine: Shares similar adrenergic receptor activity but has a different chemical structure.
Pseudoephedrine: Similar in action but primarily used as a nasal decongestant.
Uniqueness
®-Norphenylephrine Hydrochloride Salt is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its enantiomers or other similar compounds. Its high selectivity for alpha-1 adrenergic receptors makes it particularly useful in research and therapeutic applications.
Propiedades
Fórmula molecular |
C8H12ClNO2 |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
3-[(1R)-2-amino-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H/t8-;/m0./s1 |
Clave InChI |
OWMFSWZUAWKDRR-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)[C@H](CN)O.Cl |
SMILES canónico |
C1=CC(=CC(=C1)O)C(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


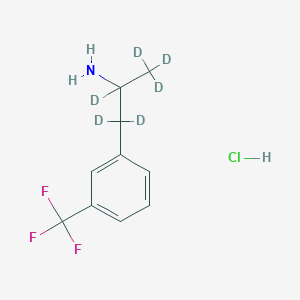
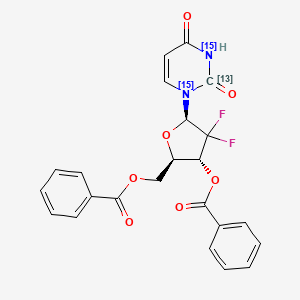

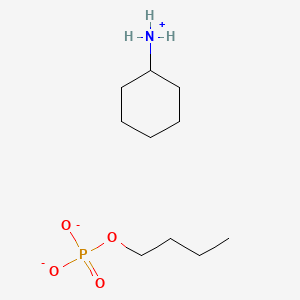
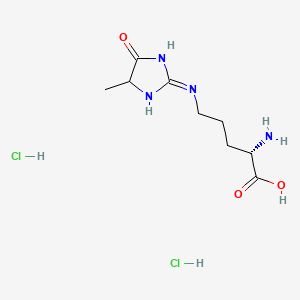
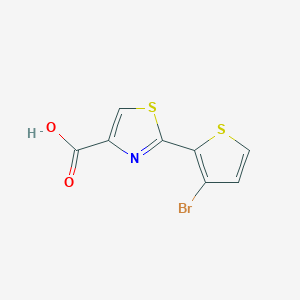
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
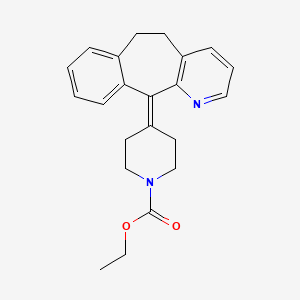
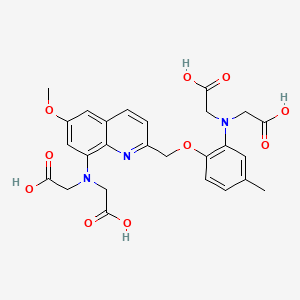
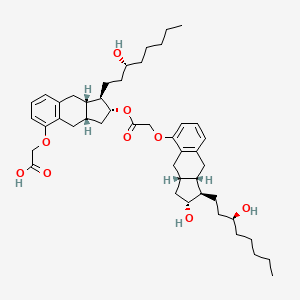
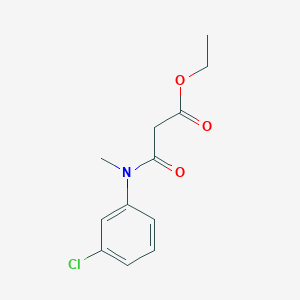

![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)

